molecular formula C11H10N2 B572634 2-Methyl-3,3'-bipyridine CAS No. 1214326-04-1

2-Methyl-3,3'-bipyridine

Cat. No.: B572634
CAS No.: 1214326-04-1
M. Wt: 170.215
InChI Key: RUFVLHIZFYGZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,3’-bipyridine is a derivative of bipyridine . Bipyridines are important heterocycles with two pyridines directly linked together, forming either symmetrical isomers (2,2′, 3,3′, and 4,4′) or asymmetrical ones (2,3′, 2,4′, and 3,4′) . They are known as excellent ligands in coordination chemistry .


Molecular Structure Analysis

While the molecular structure analysis of 2-Methyl-3,3’-bipyridine is not explicitly mentioned in the available sources, it can be inferred that it shares similar structural characteristics with other bipyridine compounds .

Scientific Research Applications

  • Methylation Resistance in Aromatic Amino Groups : A study by ChisholmDanielle, McDonaldRobert, and Scott (2011) found that 3,3′-N,N′-bis(amino)-2,2′-bipyridine exhibits unusual resistance to tetramethylation, an important characteristic in the context of chemical synthesis and modification of bipyridine derivatives (ChisholmDanielle, McDonaldRobert, & Scott, 2011).

  • Photophysical Probe in Biological Studies : Abou-Zied (2007) investigated 2,2'-bipyridine-3,3'-diol as a potential photophysical probe for inclusion and biological studies. This molecule shows sensitivity to environmental changes, making it useful in studying biological systems (Abou-Zied, 2007).

  • Electrooptical Absorption in Phototautomerizing Systems : Wortmann et al. (1992) researched the ground- and excited-state polarizabilities of 2,2'-bipyridine-3,3'-diol and its derivatives. Their findings are relevant for understanding the electrooptical properties of these compounds, which could have applications in materials science and photonics (Wortmann, Elich, Lebus, Liptay, Borowicz, & Grabowska, 1992).

  • Copolymerization Reactions : Durand, Zangrando, Carfagna, and Milani (2008) investigated new atropisomeric bidentate bipyridine-based ligands for CO/vinyl arene copolymerization reactions. These compounds can significantly affect the productivity of catalytic systems, highlighting their potential in polymer chemistry (Durand, Zangrando, Carfagna, & Milani, 2008).

  • Applications in Solar Cells : Marin, Holder, and Schubert (2004) synthesized bipyridine monomers with potential applications in polymer solar cells. Their work indicates the role of bipyridine complexes in enhancing the photophysical and electrochemical properties of solar-cell materials (Marin, Holder, & Schubert, 2004).

  • Influence on Luminescence Properties : Mukkala, Kwiatkowski, Kankare, and Takalo (1993) studied the impact of different chelating groups on the luminescence properties of europium(III) and terbium(III) chelates in the 2,2'-bipyridine series, underscoring the importance of bipyridine derivatives in developing luminescent markers for bioassays (Mukkala, Kwiatkowski, Kankare, & Takalo, 1993).

Future Directions

Bipyridines have a wide range of applications, including in the creation of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, future research could explore these applications for 2-Methyl-3,3’-bipyridine.

Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-11(5-3-7-13-9)10-4-2-6-12-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFVLHIZFYGZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673533
Record name 2-Methyl-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-04-1
Record name 2-Methyl-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.